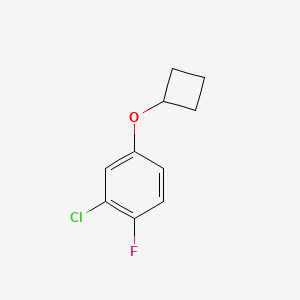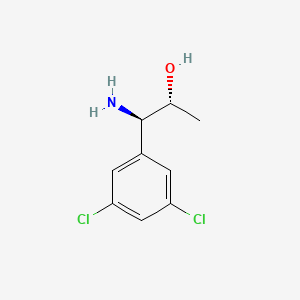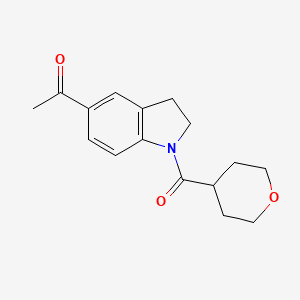
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine: is a heterocyclic compound that features a morpholine ring attached to a chlorinated pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine typically involves the reaction of 6-chloro-2-ethoxypyrimidine with morpholine. The reaction is generally carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the morpholine ring displaces the ethoxy group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Solvent recovery and recycling, as well as waste management, would also be critical components of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions could yield various substituted pyrimidine derivatives, while oxidation and reduction reactions could lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential biological activity.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloro-6-ethylpyrimidin-2-yl)morpholine: Similar structure but with an ethyl group instead of an ethoxy group.
4-(6-Chloropyrimidin-4-yl)morpholine: Similar structure but without the ethoxy group.
Uniqueness
4-(6-Chloro-2-ethoxypyrimidin-4-yl)morpholine is unique due to the presence of both the morpholine ring and the ethoxy-substituted pyrimidine ring. This combination imparts specific chemical properties and potential biological activities that may not be present in similar compounds.
Eigenschaften
Molekularformel |
C10H14ClN3O2 |
|---|---|
Molekulargewicht |
243.69 g/mol |
IUPAC-Name |
4-(6-chloro-2-ethoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-10-12-8(11)7-9(13-10)14-3-5-15-6-4-14/h7H,2-6H2,1H3 |
InChI-Schlüssel |
QJUBXEDLADRJML-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)













